molecular formula C19H12Cl2N2O4S B13943556 4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid CAS No. 535963-50-9

4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

Cat. No.: B13943556
CAS No.: 535963-50-9
M. Wt: 435.3 g/mol
InChI Key: SVGPPYZLLLMSCV-UHFFFAOYSA-N
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Description

4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound that features a combination of aromatic rings, furan, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Carbamothioylamino Linkage: This involves the reaction of an amine with a thiocarbonyl compound.

    Coupling with Benzoic Acid: The final step involves coupling the furan derivative with benzoic acid under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzoic acid moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products

    Oxidation: Products include carboxylic acids, ketones, and aldehydes.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets in unique ways, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: Shares the benzoic acid moiety but lacks the furan and carbamothioylamino linkages.

    4-Chlorophenylfuran: Contains the furan and chlorophenyl groups but lacks the benzoic acid and carbamothioylamino linkages.

    Carbamothioylamino Benzoic Acids: Compounds with similar carbamothioylamino linkages but different aromatic substituents.

Uniqueness

4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to its combination of aromatic, furan, and carbamothioylamino functionalities

Properties

CAS No.

535963-50-9

Molecular Formula

C19H12Cl2N2O4S

Molecular Weight

435.3 g/mol

IUPAC Name

4-chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H12Cl2N2O4S/c20-12-4-1-10(2-5-12)15-7-8-16(27-15)17(24)23-19(28)22-14-9-11(18(25)26)3-6-13(14)21/h1-9H,(H,25,26)(H2,22,23,24,28)

InChI Key

SVGPPYZLLLMSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl)Cl

Origin of Product

United States

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